

Spectroscopic and Analytical Profile of Dehydro Amlodipine Oxalate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Dehydro Amlodipine Oxalate*

Cat. No.: *B564258*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data available for **Dehydro Amlodipine Oxalate**, a significant degradation product of the widely used antihypertensive drug, Amlodipine. This document details its formation, mass spectrometry (MS) and nuclear magnetic resonance (NMR) data, and the experimental protocols for its analysis.

Dehydro Amlodipine, also known as Amlodipine EP Impurity D or Amlodipine USP Related Compound A, is primarily formed through the oxidation of the dihydropyridine ring in the Amlodipine molecule to a more stable aromatic pyridine ring.^[1] This transformation can occur under various stress conditions, including exposure to acidic environments, oxidizing agents, and light.^{[2][3]} The oxalate salt form is often used for reference standards.

Physicochemical Data

A summary of the key physicochemical properties of Dehydro Amlodipine and its oxalate salt is presented below.

Property	Dehydro Amlodipine (Free Base)	Dehydro Amlodipine Oxalate
Synonyms	Amlodipine EP Impurity D, Amlodipine USP Related Compound A	-
CAS Number	113994-41-5	1216406-90-4
Molecular Formula	<chem>C20H23ClN2O5</chem>	<chem>C22H25ClN2O9</chem>
Molecular Weight	406.86 g/mol	496.89 g/mol

Spectroscopic Data

The structural elucidation of **Dehydro Amlodipine Oxalate** relies heavily on mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and investigating the fragmentation pattern of Dehydro Amlodipine. The primary degradation product is identified as Impurity D with a mass-to-charge ratio (m/z) of 407 under oxidative and acidic degradation conditions.[4]

Ion	m/z	Identification
$[\text{M}+\text{H}]^+$	407	Protonated molecule of Dehydro Amlodipine
Fragment Ion 1	230	Observed in oxidation and acid hydrolysis
Fragment Ion 2	180	Common in all degradation conditions
Fragment Ion 3	167	Common in all degradation conditions

Note: The fragmentation pattern can provide valuable structural information. A detailed analysis would involve MS/MS studies to establish the fragmentation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the definitive structural confirmation of Dehydro Amlodipine. While detailed, publicly available spectral assignments for Dehydro Amlodipine are scarce, comprehensive characterization data, including ¹H-NMR, ¹³C-NMR, and other analytical data, are typically provided with the purchase of a certified reference standard from various suppliers.[\[1\]](#)[\[5\]](#) Researchers requiring definitive structural confirmation should consult the Certificate of Analysis accompanying the reference standard.

Experimental Protocols

The generation and analysis of **Dehydro Amlodipine Oxalate** involve forced degradation studies followed by chromatographic and spectroscopic analysis.

Forced Degradation of Amlodipine

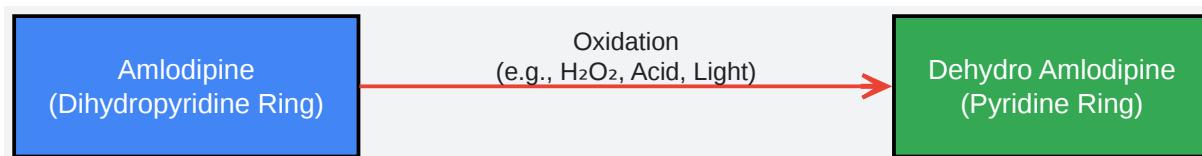
To generate Dehydro Amlodipine, Amlodipine Besylate can be subjected to the following stress conditions:

- Acid Hydrolysis: Amlodipine Besylate solution (e.g., 1 mg/mL) is treated with an acid such as 0.1 M HCl at ambient temperature for several days.[\[6\]](#)
- Oxidative Degradation: Amlodipine Besylate is exposed to an oxidizing agent, for instance, 3% hydrogen peroxide, at room temperature for a specified period.[\[6\]](#) Amlodipine has shown significant degradation (around 20%) in 30% H₂O₂.[\[4\]](#)
- Photodegradation: A solution of Amlodipine Besylate is exposed to UV and visible light in a photostability chamber.[\[3\]](#)

HPLC-MS/MS Analysis

A stability-indicating HPLC method is crucial for separating Dehydro Amlodipine from the parent drug and other degradation products.

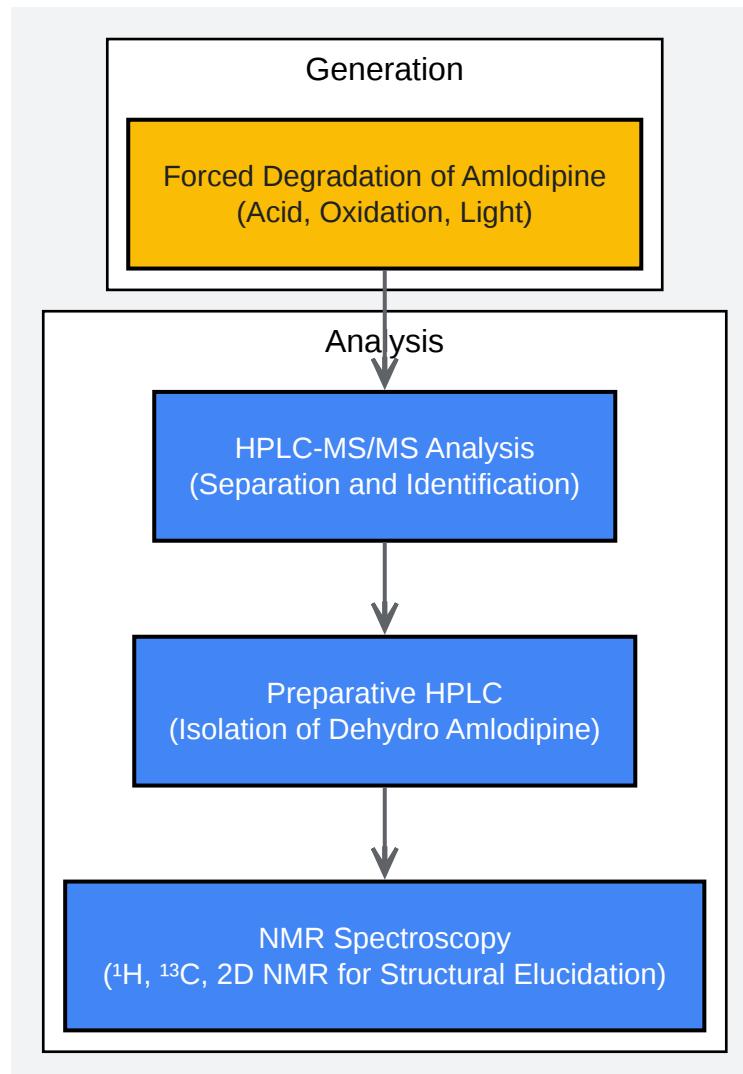
- Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is used.
- Column: A C18 column is commonly employed for the separation.[7]
- Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is typically used. [7]
- Detection: UV detection is often set at a wavelength of 237 nm.[6] The mass spectrometer is operated in positive ion mode to detect the protonated molecule of Dehydro Amlodipine ($[\text{M}+\text{H}]^+$ at m/z 407).[4]


NMR Analysis

For NMR analysis, Dehydro Amlodipine must be isolated and purified from the degradation mixture, typically using preparative HPLC.

- Isolation: The peak corresponding to Dehydro Amlodipine is collected from multiple runs of the preparative HPLC.
- Sample Preparation: The collected fractions are evaporated to dryness, and the residue is dissolved in a suitable deuterated solvent (e.g., DMSO-d_6 or CDCl_3).
- Data Acquisition: ^1H and ^{13}C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[5] 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete structural assignment.

Visualizations


Formation of Dehydro Amlodipine from Amlodipine

[Click to download full resolution via product page](#)

Caption: Oxidative degradation pathway of Amlodipine to Dehydro Amlodipine.

General Workflow for Analysis of Dehydro Amlodipine

[Click to download full resolution via product page](#)

Caption: Analytical workflow for Dehydro Amlodipine characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. lcms.cz [lcms.cz]
- 5. Amlodipine Besilate EP Impurity D | CAS Number 113994-41-5 [klivon.com]
- 6. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic and Analytical Profile of Dehydro Amlodipine Oxalate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b564258#spectroscopic-data-nmr-ms-of-dehydro-amlodipine-oxalate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com